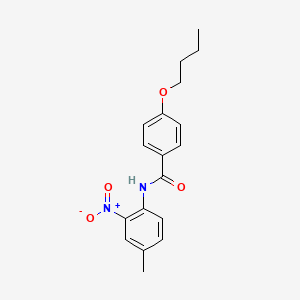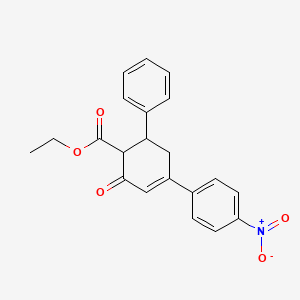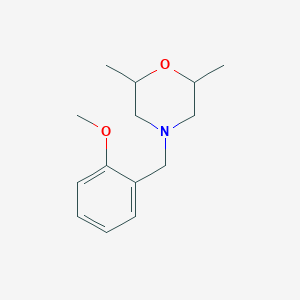
4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide, also known as GW284543, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a selective peroxisome proliferator-activated receptor (PPAR) delta agonist that has been found to have beneficial effects on lipid metabolism and insulin sensitivity.
Mecanismo De Acción
4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide is a selective PPAR delta agonist that activates the PPAR delta receptor, which plays a key role in lipid metabolism and insulin sensitivity. Activation of this receptor leads to increased fatty acid oxidation and glucose uptake, resulting in improved lipid and glucose metabolism. Additionally, 4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide has been found to have anti-inflammatory effects, which may be due to its ability to inhibit the NF-kappaB pathway.
Biochemical and Physiological Effects:
4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide has been found to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake, and anti-inflammatory effects. In animal studies, 4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide has been shown to improve insulin sensitivity and reduce adiposity, making it a promising candidate for the treatment of metabolic disorders such as obesity and type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide in lab experiments is its selectivity for the PPAR delta receptor, which allows for more targeted and specific effects. Additionally, 4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide has been extensively studied in animal models and has shown promising results in improving metabolic disorders. However, there are also limitations to using 4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide in lab experiments, including its complex synthesis method and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide, including investigating its potential applications in the treatment of metabolic disorders such as obesity and type 2 diabetes. Additionally, further research is needed to fully understand the mechanism of action of 4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide and its potential side effects. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for 4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide to facilitate its use in lab experiments.
In conclusion, 4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide is a promising compound with potential applications in research for the treatment of metabolic disorders and inflammatory diseases. Its selective activation of the PPAR delta receptor and beneficial effects on lipid metabolism and insulin sensitivity make it an attractive candidate for further investigation. However, further research is needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide involves several steps, including the reaction of 4-methyl-2-nitroaniline with butyl chloroformate to form 4-butoxy-N-(4-methyl-2-nitrophenyl)carbamate. This compound is then reacted with 4-fluorobenzoyl chloride to form the final product, 4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide. The synthesis of this compound is complex and requires a high level of expertise in organic chemistry.
Aplicaciones Científicas De Investigación
4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide has been extensively studied in the scientific community due to its potential applications in research. This compound has been found to have beneficial effects on lipid metabolism and insulin sensitivity, making it a promising candidate for the treatment of metabolic disorders such as obesity and type 2 diabetes. Additionally, 4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-3-4-11-24-15-8-6-14(7-9-15)18(21)19-16-10-5-13(2)12-17(16)20(22)23/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDYXSVKHQUMET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,3-benzodioxol-5-yl)-5-(3,3,3-trifluoropropanoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4967191.png)
![5-{2-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4967206.png)

![N-(4-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B4967221.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-phenoxybenzyl)methanamine](/img/structure/B4967223.png)
![5-acetyl-4-(2-chlorophenyl)-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4967231.png)
![1'-[(5-methyl-2-furyl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4967239.png)
![N,N-bis[2-(allyloxy)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B4967243.png)
![2-ethoxy-4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B4967250.png)
![2,2,2-trichloro-N-{[2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropyl]methyl}acetamide](/img/structure/B4967254.png)

![1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4967261.png)

![1-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4967284.png)